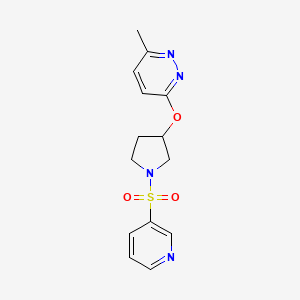
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, compounds like this one are part of a larger class of molecules known as quinazolinones, which are often studied for their potential medicinal properties. They contain a quinazoline core, which is a type of nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions, including the formation of the quinazolinone core and the attachment of various functional groups . The exact synthesis pathway would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the presence of specific functional groups .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on its specific structure. For example, the presence of electron-rich nitrogen atoms in the quinazolinone core could make the compound susceptible to reactions with electrophiles . Similarly, any functional groups attached to the core could also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound, including its solubility, melting point, and stability, can be influenced by factors such as its specific structure and the presence of functional groups .Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
866346-06-7 |
|---|---|
Nom du produit |
4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide |
Formule moléculaire |
C31H32ClN3O3 |
Poids moléculaire |
530.07 |
Nom IUPAC |
4-[[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H32ClN3O3/c32-26-10-6-9-24(19-26)21-34-28-12-5-4-11-27(28)30(37)35(31(34)38)20-23-13-15-25(16-14-23)29(36)33-18-17-22-7-2-1-3-8-22/h1-12,19,23,25H,13-18,20-21H2,(H,33,36) |
Clé InChI |
PQVFIDJRCHCIDV-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C(=O)NCCC5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



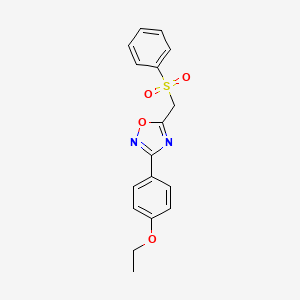
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2792841.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
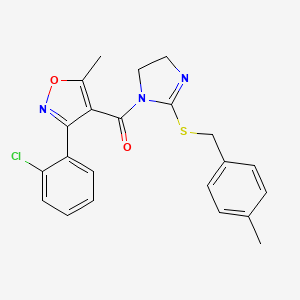
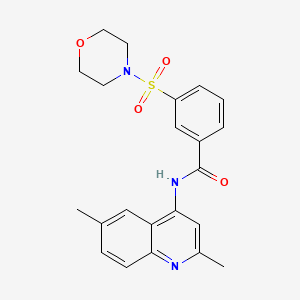
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)
![N-Methyl-N-[2-[methyl(1-pyridin-2-ylethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2792846.png)
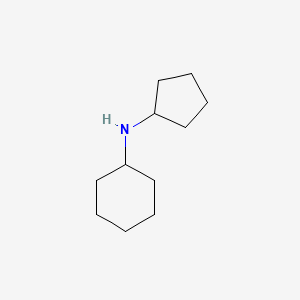
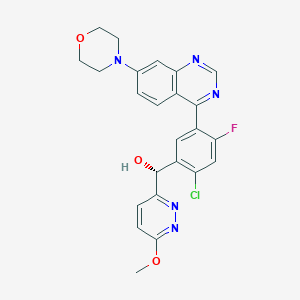
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
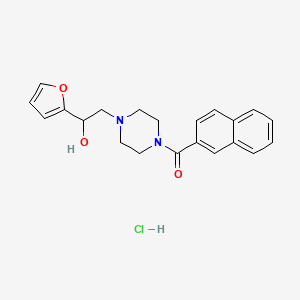
![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)
